tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGGMDLHFWFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Primary Amines
The tert-butyl carbamate group is introduced via reaction of (3-aminocyclohexyl)methylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves:
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Reactants : (3-aminocyclohexyl)methylamine (1 equiv.), Boc₂O (1.2 equiv.)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃)
Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate. Subsequent elimination yields the Boc-protected amine and tert-butoxide, which is neutralized by the base.
Alternative Coupling Strategies
Patent CA3087004A1 discloses a method for analogous carbamates using ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Compound B) and tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Compound A):
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Step 1 : Mix Compounds A and B in acetonitrile.
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Step 2 : Add triethylamine (4.6 equiv.) at 60°C.
Key Advantage : This method avoids viscosity issues in the reaction medium, enabling industrial-scale production.
Optimization Strategies for Industrial Applications
Solvent and Base Selection
Stereochemical Control
For the 3-aminocyclohexyl moiety, stereoselective synthesis is achieved via:
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Chiral Resolution : Use of (R,R)- or (S,S)-tartaric acid to separate enantiomers.
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Dynamic Kinetic Resolution : Employing palladium catalysts to invert configurations during coupling.
Analytical Validation :
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¹H NMR : Coupling constants (e.g., J = 10–12 Hz for trans-cyclohexyl protons).
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Chiral HPLC : Columns like Chiralpak® IA with hexane/isopropanol eluents.
Purification and Characterization
Workup Protocols
Purity Assessment
| Technique | Parameters | Target Specification |
|---|---|---|
| HPLC | C18 column, UV 254 nm | ≥98% purity |
| LC-MS | ESI+, m/z 229 [M+H]⁺ | Confirm molecular ion |
Industrial-Scale Considerations
Challenges and Solutions
Case Study: Edoxaban Intermediate
In the synthesis of Edoxaban, this compound serves as a key precursor. A 100-kg batch process achieved:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles; conditions: organic solvents, room temperature to reflux.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules.
Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is explored for its potential in drug development, particularly in the design of prodrugs where the carbamate group can be used to enhance the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. During deprotection, the tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Structural Analogs with Cyclohexylamine Modifications
(a) tert-Butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate
- Molecular Formula : C₁₃H₂₆N₂O₂
- Key Features: Incorporates an N-methyl group and a methylamino substituent on the cyclohexane ring.
- Impact : The additional methyl groups increase steric hindrance, reducing nucleophilic reactivity compared to the parent compound. This modification may enhance metabolic stability in drug candidates .
(b) tert-Butyl ((1R,3R)-3-aminocyclohexyl)methylcarbamate
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Features : Stereoisomer with (1R,3R) configuration.
- Impact : Enantiomeric purity is crucial for binding specificity in chiral environments, such as enzyme active sites. This isomer may exhibit distinct pharmacokinetic profiles .
(c) tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]methylcarbamate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Key Features : Cyclopropane ring replaces cyclohexane, introducing ring strain.
- Impact : Increased reactivity due to strained geometry, making it suitable for ring-opening reactions in polymer chemistry .
Analogs with Alternative Core Structures
(a) tert-Butyl (3-oxocyclohexyl)carbamate
- Molecular Formula: C₁₁H₁₉NO₃
- Key Features : Contains a ketone group at the 3-position of the cyclohexane ring.
- Impact : The ketone enhances electrophilicity, enabling conjugation with nucleophiles (e.g., hydrazines) to form hydrazones or Schiff bases .
(b) tert-Butyl (4-bromo-3-methylphenyl)methylcarbamate
- Molecular Formula: C₁₃H₁₈BrNO₂
- Key Features : Aromatic phenyl ring with bromo and methyl substituents.
- Impact : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry for kinase inhibitor synthesis .
Physicochemical and Pharmacological Comparisons
Key Observations:
Steric Effects : Methyl or bulky substituents (e.g., N-methyl) reduce reactivity but improve metabolic stability .
Electronic Effects : Electron-withdrawing groups (e.g., ketones) increase electrophilicity, enabling diverse conjugation reactions .
Stereochemistry : Enantiomers (e.g., 1R,3R vs. 1S,3S) exhibit divergent biological activities, as seen in kinase inhibitor studies .
Biological Activity
tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Solubility : Soluble in organic solvents such as methanol and ethanol.
- Structure : The compound features a tert-butyl group and an aminocyclohexyl moiety, which contribute to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It has been noted to modulate the activity of various enzymes and receptors, influencing biochemical pathways relevant to therapeutic efficacy. For instance, it can act as an inhibitor or modulator of enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy in therapeutic contexts.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Enzyme Inhibition :
- The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.
- For example, studies have indicated that carbamate derivatives can inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease .
- Antiparasitic Activity :
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Neuroprotective Effects :
- The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. It may help mitigate neurodegenerative processes by modulating cholinergic signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antiparasitic | Potential activity against Trypanosoma species | |
| Neuroprotective | Modulates cholinergic pathways |
Comparative Analysis
When compared to similar compounds, such as tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate, this compound exhibits unique reactivity due to the position of the amino group on the cyclohexane ring. This positional difference influences its interaction with biological molecules and its overall efficacy in therapeutic applications.
Q & A
Q. Which computational methods are effective for predicting the toxicological profile of novel carbamates?
- Methodological Answer : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict mutagenicity or hepatotoxicity. Molecular docking against cytochrome P450 isoforms (e.g., CYP3A4) assesses metabolic liabilities. Validate predictions with Ames tests or hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
